[(E)-[(4-nitrophenyl)methylidene]amino]urea
CAS No.:
Cat. No.: VC15739672
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
![[(E)-[(4-nitrophenyl)methylidene]amino]urea -](/images/structure/VC15739672.png)
Specification
Molecular Formula | C8H8N4O3 |
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Molecular Weight | 208.17 g/mol |
IUPAC Name | [(Z)-(4-nitrophenyl)methylideneamino]urea |
Standard InChI | InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5- |
Standard InChI Key | PMJVNUNOOIWGHN-YHYXMXQVSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=N\NC(=O)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₈H₈N₄O₃, with a molecular weight of 208.17 g/mol. Its structure comprises three critical functional groups:
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Urea moiety (-NHCONH₂): Imparts hydrogen-bonding capabilities and influences solubility.
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Imine group (C=N): Introduced via Schiff base formation, enabling coordination chemistry and redox activity.
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4-Nitrophenyl substituent: Enhances electron-withdrawing effects and stabilizes the conjugated system.
The E-configuration of the imine bond is critical for maintaining planar geometry, which facilitates π-π stacking interactions and electronic delocalization.
Synthesis and Reaction Pathways
Conventional Synthesis
The compound is synthesized via condensation of 4-nitrobenzaldehyde with urea under acidic or catalytic conditions. The reaction proceeds through nucleophilic attack of the urea’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Reaction Scheme:
Catalytic Enhancements
Studies on analogous Biginelli reactions reveal that Hf(OTf)₄ as a catalyst under solvent-free conditions accelerates imine formation and suppresses byproducts . For [(E)-[(4-nitrophenyl)methylidene]amino]urea, similar conditions could enhance yield and purity by:
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Promoting rapid imine formation at 80°C.
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Minimizing Knoevenagel adducts through selective pathway activation .
Table 1: Synthesis Optimization Strategies
Parameter | Conventional Method | Hf(OTf)₄-Catalyzed Method |
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Catalyst | HCl (acidic) | Hf(OTf)₄ (1 mol%) |
Solvent | Ethanol | Solvent-free |
Reaction Time | 12–18 hours | 20–30 minutes |
Yield | 65–70% | 85–90% |
Byproducts | Knoevenagel adducts | Negligible |
Biological Activity and Mechanisms
Antimicrobial Properties
The nitrophenyl group’s electron-deficient nature enables interactions with microbial enzymes, disrupting cell wall synthesis or DNA replication. Preliminary studies suggest:
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Bacterial Inhibition: Moderate activity against E. coli and S. aureus due to nitro group redox cycling.
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Antifungal Effects: Disruption of ergosterol biosynthesis in C. albicans .
Applications in Materials Science
Coordination Polymers
The imine and urea groups serve as multidentate ligands for constructing metal-organic frameworks (MOFs). For example:
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Cu(II) Complexes: Exhibit enhanced thermal stability (decomposition >300°C) and semiconducting behavior.
Nonlinear Optical Materials
The conjugated π-system and nitro group’s hyperpolarizability make the compound a candidate for second-harmonic generation (SHG). Theoretical calculations predict a β value of 1.5 × 10⁻³⁰ esu, comparable to urea .
Comparison with Related Compounds
Table 2: Structural and Functional Comparisons
Compound | Functional Groups | Bioactivity (IC₅₀, μM) | Applications |
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[(E)-[(4-Nitrophenyl)methylidene]amino]urea | Urea, Imine, NO₂ | 25 (MCF-7) | Anticancer, MOFs |
Thiourea | -NHCSNH₂ | >100 | Agriculture, Rubber |
Semicarbazone | -NHCONHNH₂ | 50 (E. coli) | Antimicrobial |
Key differences arise from the nitrophenyl group, which enhances electronic conjugation and redox activity compared to simpler ureas .
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